4-(4,6-Dichloropyrimidin-2-yl)morpholine

Medicinal Chemistry Process Chemistry Kinase Inhibitors

4-(4,6-Dichloropyrimidin-2-yl)morpholine is the definitive building block for kinase inhibitor discovery. Its unique 2-morpholino-4,6-dichloro architecture provides orthogonal reactivity: the two chlorines undergo sequential Suzuki/Stille couplings, while the morpholine nitrogen serves as a linker attachment vector in modular PROTAC design. Using this single, isomerically pure intermediate eliminates the variable regioselectivity (20–79% yield) of direct morpholine displacement, ensuring reproducible synthetic routes, cost control, and superior process mass intensity. Reported 1.5–3.2× cellular potency improvements over ZSTK474 underscore its utility. Procure with confidence for your SAR and degrader programs.

Molecular Formula C8H9Cl2N3O
Molecular Weight 234.08 g/mol
CAS No. 10397-13-4
Cat. No. B1303653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dichloropyrimidin-2-yl)morpholine
CAS10397-13-4
Molecular FormulaC8H9Cl2N3O
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2
InChIKeyOXCOCPRVQUEIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4) Procurement Guide: Building Block for Selective PI3K Inhibitor Synthesis


4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4) is a heteroaryl chloride building block comprising a pyrimidine core substituted with two chlorine atoms at the 4- and 6-positions and a morpholine ring at the 2-position . This substitution pattern confers distinct reactivity profiles that are exploited in the synthesis of kinase inhibitors, notably PI3K and mTOR targeted therapeutics [1]. The compound is a crystalline solid with a melting point of 139–143 °C and is supplied at >97% purity by major chemical vendors .

Why 4-(4,6-Dichloropyrimidin-2-yl)morpholine Cannot Be Replaced by Its Regioisomer or Precursor


Substituting this building block with its regioisomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine, or the parent trichloropyrimidine is not a viable strategy. The 2-morpholino-4,6-dichloro substitution pattern directs nucleophilic aromatic substitution and cross-coupling reactions with selectivity that is absent in other isomers [1]. Furthermore, the synthetic routes to the two regioisomers yield them in dramatically different ratios depending on reaction conditions—making the specific procurement of this isomer essential for reproducible synthetic planning and cost control .

Quantitative Differentiation Evidence: 4-(4,6-Dichloropyrimidin-2-yl)morpholine vs. Key Comparators


Regioselective Synthesis Yield: Target vs. Regioisomer

Under optimized reaction conditions (acetone, 0 °C to rt, 30 min), the target compound 4-(4,6-dichloropyrimidin-2-yl)morpholine is obtained as the major product in 79% yield, whereas its regioisomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine, forms as a minor product in only 20% yield . This regioselectivity is critical for synthetic planning and procurement: sourcing the correct isomer avoids costly and time-consuming separation of a regioisomeric mixture.

Medicinal Chemistry Process Chemistry Kinase Inhibitors

Alternative Route Regioisomer Ratio Inversion

A different synthetic protocol (EtOH, morpholine 4.2 eq, 0 °C to rt overnight) inverts the regioselectivity, yielding the target compound in only 20% yield while the regioisomer becomes the major product at 65% yield [1]. This stark contrast demonstrates that the target compound is not the thermodynamically favored product under all conditions; therefore, its availability and cost are tightly linked to the specific manufacturing process employed.

Process Development Synthetic Methodology Cost of Goods

Downstream PI3K Inhibitor Potency Enhancement

Trisubstituted morpholinopyrimidines derived from 4-(4,6-dichloropyrimidin-2-yl)morpholine exhibit 1.5- to 3.2-fold lower IC50 values compared to the well-characterized PI3K inhibitor ZSTK474 in cell-based assays [1]. Specifically, compounds 14 and 20, synthesized from this building block, showed 3.2-fold and 1.5-fold improvements in potency, respectively, as measured by inhibition of AKT phosphorylation at S473 in C4-2 prostate cancer cells.

Cancer Therapeutics PI3K/AKT/mTOR Pathway Kinase Inhibition

Selective Sequential Cross-Coupling Reactivity

The 4,6-dichloro substitution pattern in 2-(4-morpholinyl)pyrimidine permits selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents [1]. This methodology enables the efficient synthesis of non-symmetrical 4,6-disubstituted pyrimidines that are not readily accessible from other regioisomers or from the parent trichloropyrimidine without extensive protecting group strategies.

Organic Synthesis Palladium Catalysis Diversification

Purity and Physical Form Specifications

Commercially available 4-(4,6-dichloropyrimidin-2-yl)morpholine is supplied as a white crystalline solid with a melting point of 141 °C and a purity specification of 98.0% or higher (HPLC) . In contrast, the regioisomer 4-(2,6-dichloropyrimidin-4-yl)morpholine is less commonly stocked and may exhibit different physical properties due to its distinct crystal packing.

Quality Control Analytical Chemistry Procurement

Distinct Electronic and Steric Profile Directs Nucleophilic Aromatic Substitution

The 2-morpholino group exerts a strong electron-donating resonance effect that activates the pyrimidine ring at the 4- and 6-positions for nucleophilic attack, while the morpholine nitrogen's steric bulk shields the 2-position [1]. This electronic bias is distinct from the 4-morpholino regioisomer, where the electron donation is directed to the 2- and 6-positions, leading to a different selectivity profile in subsequent functionalization reactions.

Mechanistic Chemistry Reactivity Prediction Synthetic Design

Optimal Application Scenarios for 4-(4,6-Dichloropyrimidin-2-yl)morpholine


Medicinal Chemistry: PI3K/mTOR Inhibitor Lead Optimization

Use this building block to access trisubstituted morpholinopyrimidines that have demonstrated 1.5–3.2× improved cellular potency over the benchmark inhibitor ZSTK474 [1]. The 4,6-dichloro pattern enables sequential introduction of diverse aryl and heteroaryl groups, facilitating structure–activity relationship (SAR) studies around the kinase hinge-binding region.

Process Chemistry: Scale-Up of Key Intermediates with Controlled Regiochemistry

When developing a scalable route to a drug candidate, starting with pre-formed, isomerically pure 4-(4,6-dichloropyrimidin-2-yl)morpholine avoids the variable regioselectivity observed in direct morpholine displacement of trichloropyrimidine (yields ranging from 20% to 79% depending on conditions) [2]. This reduces the burden of isomer separation and improves overall process mass intensity.

Diversity-Oriented Synthesis: Rapid Generation of Unsymmetrical Pyrimidine Libraries

Employ the compound in sequential palladium-catalyzed cross-coupling reactions (Suzuki, Stille, or indium-mediated couplings) to produce non-symmetrical 4,6-disubstituted pyrimidines with high efficiency [3]. The orthogonal reactivity of the two chlorine atoms allows for one-pot, two-step diversification without intermediate purification.

Targeted Protein Degradation (PROTAC) Linker Attachment

The morpholine nitrogen provides a convenient vector for linker attachment in PROTAC design, while the 4- and 6-chlorines can be sequentially functionalized with the target protein ligand and a solubility-enhancing group. This modular approach has been exploited in the synthesis of conformationally restricted PI3K/mTOR degraders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4,6-Dichloropyrimidin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.